Rhodium(III)bromidedihydrate

Description

Significance of Rhodium(III) Coordination Compounds in Contemporary Research

Rhodium(III) complexes are of considerable interest in academic and industrial research due to their catalytic prowess. They are instrumental in a variety of organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions. ontosight.airesearchgate.net The ability of the rhodium center to cycle through different oxidation states is fundamental to its catalytic activity.

Furthermore, the coordination sphere of rhodium(III) can be readily modified with a wide array of ligands, allowing for fine-tuning of the catalyst's steric and electronic properties. This adaptability has led to the development of highly selective and efficient catalysts for specific chemical processes. oup.com Research into rhodium(III) coordination compounds also extends to materials science, where they serve as precursors for the synthesis of rhodium-based nanomaterials. chemicalbook.comberkeley.edu The study of their interactions with various organic molecules and biomolecules is an active area of investigation in coordination chemistry. smolecule.com

Scope of Academic Inquiry into Rhodium(III) Bromide Dihydrate Systems

Rhodium(III) bromide dihydrate (RhBr₃·2H₂O) serves as a key starting material in the synthesis of a variety of rhodium complexes. wikipedia.org Academic research involving this compound primarily focuses on its use as a precursor to form new coordination and organometallic compounds. wikipedia.orgoregonstate.edu Investigations often revolve around the reaction of rhodium(III) bromide dihydrate with different ligands, such as phosphines and pyridines, to explore the resulting molecular structures and their chemical properties. chemicalbook.comoregonstate.edu

A significant area of study is the synthesis and characterization of novel rhodium(III) complexes derived from the dihydrate. For instance, its reaction with diphenylphosphine (B32561) has been shown to produce a mixture of rhodium(III) complexes with distinct structural features. oregonstate.edu These studies provide valuable insights into the fundamental reaction pathways and the factors that govern the formation of specific products. The resulting complexes are often analyzed using techniques like single-crystal X-ray diffraction to determine their precise three-dimensional structures. oregonstate.eduresearchgate.net

Detailed Research Findings

Recent academic studies have provided in-depth information regarding the properties, synthesis, and reactivity of Rhodium(III) bromide dihydrate.

Chemical and Physical Properties of Rhodium(III) Bromide Dihydrate

| Property | Value |

| Chemical Formula | RhBr₃·2H₂O |

| Molecular Weight | 378.65 g/mol smolecule.com |

| Appearance | Brown to black crystalline solid smolecule.comstrem.com |

| Solubility | Soluble in water and lower alcohols wikipedia.org |

| CAS Number | 76758-40-2 smolecule.com |

This table is interactive. Click on the headers to sort the data.

Synthesis and Reactivity

Rhodium(III) bromide dihydrate can be synthesized by the reaction of rhodium metal with hydrobromic acid and bromine. wikipedia.org It is a versatile precursor in the synthesis of other rhodium compounds. For example, it is used to prepare the coordination complex trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate. chemicalbook.com

Research has shown that the reaction of Rhodium(III) bromide dihydrate with diphenylphosphine can yield different products depending on the stoichiometry of the reactants. When three to four equivalents of diphenylphosphine are used, a mixture of trans-[Rh(H)(Br){PH(C₆H₅)₂}₄]Br and trans-[RhBr₂{PH(C₆H₅)₂}₄]⁺trans-[RhBr₄{PH(C₆H₅)₂}₂]⁻ is formed. oregonstate.edu However, if an excess of diphenylphosphine is used, only the former product is obtained. oregonstate.edu These findings highlight the nuanced reactivity of Rhodium(III) bromide dihydrate and the ability to control product formation through careful manipulation of reaction conditions.

Structure

2D Structure

Properties

Molecular Formula |

Br3H4O2Rh |

|---|---|

Molecular Weight |

378.65 g/mol |

IUPAC Name |

rhodium(3+);tribromide;dihydrate |

InChI |

InChI=1S/3BrH.2H2O.Rh/h3*1H;2*1H2;/q;;;;;+3/p-3 |

InChI Key |

TZRALCXGPVGDDT-UHFFFAOYSA-K |

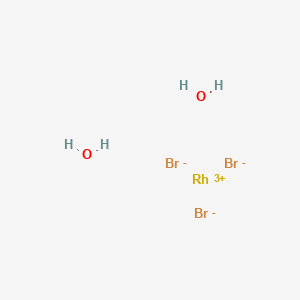

Canonical SMILES |

O.O.[Br-].[Br-].[Br-].[Rh+3] |

Origin of Product |

United States |

Synthetic Methodologies for Rhodium Iii Bromide Dihydrate and Its Derivatives

Direct Synthesis Routes for Rhodium(III) Bromide Dihydrate

Rhodium(III) bromide dihydrate, with the chemical formula RhBr₃·2H₂O, can be prepared through several direct synthetic routes. These methods primarily involve the reaction of rhodium metal with bromine under specific conditions.

One common method involves the direct reaction of rhodium metal with bromine gas at elevated temperatures to form anhydrous rhodium(III) bromide, which is subsequently hydrated. Another established procedure is the reaction of rhอดium metal with a mixture of hydrochloric acid and bromine. nih.gov This method yields the dihydrate form of rhodium(III) bromide directly. nih.gov

Furthermore, rhodium(III) bromide dihydrate can be synthesized via precipitation. This involves reacting a soluble rhodium salt with a bromide source in an aqueous solution, leading to the precipitation of the dihydrate. The choice of synthetic route can influence the purity and crystalline nature of the final product.

| Synthesis Route | Reactants | Product | Notes |

| Direct Bromination & Hydration | Rhodium metal, Bromine gas | Anhydrous RhBr₃, then RhBr₃·2H₂O | Requires controlled conditions for the initial reaction. |

| Acidic Bromination | Rhodium metal, Hydrochloric acid, Bromine | RhBr₃·2H₂O | Directly yields the dihydrate form. nih.gov |

| Precipitation | Soluble rhodium salt, Bromide source | RhBr₃·2H₂O | Method is performed in an aqueous solution. |

Solution-Phase Synthetic Protocols for Rhodium(III) Bromide Dihydrate Complexation

Rhodium(III) bromide dihydrate serves as a versatile precursor in solution-phase synthesis for a variety of rhodium(III) coordination complexes. Its solubility in water and lower alcohols facilitates its use in these reactions. nih.gov A notable example of its application is in the synthesis of trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate, demonstrating its ability to coordinate with organic ligands like pyridine (B92270).

The reactivity of rhodium(III) bromide in solution allows for the preparation of a range of complexes with different ligands. These reactions are fundamental in the exploration of rhodium's coordination chemistry and are often the first step in generating more complex organometallic and catalytic compounds. acs.org

| Precursor | Reactant(s) | Product | Significance |

| Rhodium(III) bromide dihydrate | Pyridine | trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate | Demonstrates coordination with organic ligands. |

| Rhodium(III) bromide | Aqueous potassium iodide | Rhodium(III) iodide | Example of halide exchange reaction. nih.gov |

| Rhodium(III) bromide | Bromine trifluoride | Rhodium(IV) fluoride | Example of oxidation and halide exchange. nih.gov |

Targeted Synthesis of Rhodium Nanocrystals Utilizing Rhodium(III) Bromide Dihydrate Precursors

Rhodium(III) bromide dihydrate is a key precursor in the synthesis of rhodium nanocrystals with controlled size and morphology. The choice of synthetic method and reaction conditions plays a crucial role in determining the final properties of the nanocrystals.

The polyol method is a widely used technique for the synthesis of metallic nanoparticles. In a typical synthesis, a rhodium precursor, such as rhodium(III) bromide hydrate (B1144303), is reduced in a high-boiling point alcohol, like ethylene (B1197577) glycol, which also acts as the solvent. organic-chemistry.orgwikipedia.org A capping agent, often poly(vinylpyrrolidone) (PVP), is used to control the growth and prevent agglomeration of the nanoparticles. wikipedia.orgrsc.org The reaction temperature is a critical parameter that influences the growth process of the rhodium nanoparticles. wikipedia.org The use of bromide ions, originating from the precursor, can influence the final morphology of the nanocrystals. For instance, bromide ions have been shown to stabilize the {100} faces of rhodium nanocrystals, leading to the formation of nanocubes.

| Precursor | Reducing Agent/Solvent | Capping Agent | Key Parameter | Resulting Nanostructure |

| Rhodium(III) bromide hydrate | Ethylene glycol | Poly(vinylpyrrolidone) (PVP) | Temperature | Rhodium Nanoparticles |

| Rhodium(III) chloride with bromide source | Ethylene glycol | Trimethyl(tetradecyl)ammonium bromide (TTAB) | Bromide ion concentration | Rhodium Nanocubes |

Formic acid can be employed as a reducing agent in the aqueous synthesis of rhodium nanocrystals from rhodium(III) bromide precursors. One study demonstrated the synthesis of concave rhodium nanotetrahedra using an aqueous solution of RhBr₃·xH₂O, cetyltrimethylammonium bromide (CTAB), and formic acid. In this process, the formic acid reduces the rhodium ions to rhodium metal. The presence of bromide ions and the capping agent (CTAB) are crucial for controlling the shape of the resulting nanocrystals. The reaction kinetics, influenced by factors such as reactant concentrations and temperature, play a significant role in the final morphology of the nanoparticles.

| Precursor | Reducing Agent | Capping Agent | Reaction Medium | Resulting Nanostructure |

| RhBr₃·xH₂O | Formic Acid | Cetyltrimethylammonium bromide (CTAB) | Aqueous | Concave Rhodium Nanotetrahedra |

Preparation of Advanced Rhodium(III) Bromide-Bridged Complexes

The synthesis of multinuclear complexes containing bridging ligands is an area of significant interest in inorganic chemistry due to their potential applications in catalysis and materials science. While the direct use of rhodium(III) bromide dihydrate to form bromide-bridged complexes is not extensively detailed in the provided search results, the principles of coordination chemistry suggest its potential as a precursor for such species. Halide ions, including bromide, are known to act as bridging ligands between metal centers.

Advanced Coordination Chemistry of Rhodium Iii Bromide Dihydrate Systems

Ligand Reactivity and Complex Formation with Rhodium(III) Bromide Dihydrate

The coordination chemistry of rhodium(III) is characterized by its interaction with a variety of ligands, leading to the formation of stable octahedral complexes. wikipedia.org Rhodium(III) bromide dihydrate is a versatile starting material for creating these complex structures. wikipedia.org

The reaction of rhodium(III) bromide dihydrate with phosphine (B1218219) ligands, such as diphenylphosphine (B32561), is a well-studied area that yields a variety of complex products. The stoichiometry of the reactants plays a crucial role in determining the final products. For instance, reacting rhodium(III) bromide dihydrate with three to four equivalents of diphenylphosphine results in a mixture of trans-[Rh(H)(Br){PH(C₆H₅)₂}₄]Br and trans-[RhBr₂{PH(C₆H₅)₂}₄]⁺trans-[RhBr₄{PH(C₆H₅)₂}₂]⁻. oregonstate.edu If an excess of diphenylphosphine (five to six equivalents) is used, only the former product, trans-[Rh(H)(Br){PH(C₆H₅)₂}₄]Br, is formed. oregonstate.edu

Further reactivity has been observed. A suspension of the orange trans-[RhBr₂{PH(C₆H₅)₂}₄]⁺trans-[RhBr₄{PH(C₆H₅)₂}₂]⁻ complex in acetone-d₆ can lead to the formation of red crystals of mer-[RhBr₃{PH(C₆H₅)₂}₃] over several days. oregonstate.edu These reactions highlight the complex interplay of ligand exchange and redox processes that can occur.

The reaction of rhodium(III) chloride hydrate (B1144303) with the ketophosphine Ph₂PCH₂C(O)Ph demonstrates the formation of both mer,trans and mer,cis isomers of [RhCl₂(Ph₂PCH₂C(O)Ph)(Ph₂PCH₂C(O)Ph)]. capes.gov.br This showcases the ability of rhodium(III) to form different geometric arrangements with phosphine-containing ligands.

Table 1: Products from the Reaction of Rhodium(III) Bromide Dihydrate with Diphenylphosphine

| Molar Ratio (Phosphine:Rh) | Product(s) |

|---|---|

| 3-4 equivalents | Mixture of trans-[Rh(H)(Br){PH(C₆H₅)₂}₄]Br and trans-[RhBr₂{PH(C₆H₅)₂}₄]⁺trans-[RhBr₄{PH(C₆H₅)₂}₂]⁻ oregonstate.edu |

| 5-6 equivalents | trans-[Rh(H)(Br){PH(C₆H₅)₂}₄]Br oregonstate.edu |

| Suspension of the orange product | mer-[RhBr₃{PH(C₆H₅)₂}₃] oregonstate.edu |

Rhodium(III) readily forms complexes with N-heterocyclic ligands. For example, rhodium(III) bromide dihydrate can be used to synthesize trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate, demonstrating its ability to coordinate with ligands like pyridine (B92270). smolecule.com The complexation of rhodium(III) chloride with isomeric pyrimidine-based ligands can lead to C-H bond activation and the formation of N^N^C-tridentate coordinated complexes. rsc.orgbohrium.com

Rhodium(III) also forms stable complexes with polyaminopolycarboxylate ligands. Two such complexes, [Rh(ed3a)(OH₂)]·H₂O and Na[Rh(ed3a)Cl]·H₂O, have been synthesized and characterized using ethylenediamine-N,N,N'-triacetate (ed3a). rsc.orgrsc.org In these octahedral complexes, the rhodium(III) ion is coordinated by three deprotonated oxygen atoms from the carboxylate groups and two nitrogen atoms from the diamine portion of the ed3a³⁻ ligand. The sixth coordination site is occupied by either a water molecule or a chloride ligand. rsc.orgrsc.org

The stability of rhodium(III) coordination complexes is a key feature of its chemistry. The formation of stable species is observed with a wide range of ligands. For instance, rhodium(III) dihalido complexes with bidentate N-(3-halidophenyl)picolinamide ligands have been synthesized, where one ligand is neutral and coordinates via N,N, while the other is anionic and coordinates via N,O. whiterose.ac.uk The resulting trans diiodido complexes are particularly stable in aqueous solution, showing no ligand exchange over 96 hours. whiterose.ac.uk

The interaction of rhodium(III) with aqueous bromide solutions leads to the formation of all ten possible monomeric aquabromorhodium(III) complexes, [RhBrn(OH₂)₆₋n]³⁻ⁿ (where n = 0–6). rsc.orgrsc.org The stability and distribution of these species are dependent on the bromide concentration and other solution conditions.

Isomerism and Stereochemical Dynamics in Rhodium(III) Bromide Complexes

The octahedral geometry of rhodium(III) complexes gives rise to various forms of isomerism, including geometric isomerism. The dynamic nature of the coordination sphere can also lead to fluxional processes.

Geometric isomers of rhodium(III) bromide complexes have been successfully identified and characterized. For the aquabromorhodium(III) complexes, [RhBrn(OH₂)₆₋n]³⁻ⁿ, geometric isomers exist for n=2, 3, and 4. rsc.orgrsc.org These isomers, such as cis and trans for n=2 and 4, and facial (fac) and meridional (mer) for n=3, have been assigned using ¹⁰³Rh NMR spectroscopy. rsc.orgrsc.org The chemical shifts in ¹⁰³Rh NMR are sensitive to the geometry of the complex, with the general observation that δtrans > δcis and δmer > δfac. rsc.orgrsc.org

In the case of rhodium(III) complexes with N-(3-halidophenyl)picolinamide ligands, multiple isomers are present when the halide is chloride. whiterose.ac.uk However, upon halide exchange to iodide, the complexes exist exclusively as single stable trans isomers. whiterose.ac.uk The reaction of rhodium(III) chloride with the ketophosphine Ph₂PCH₂C(O)Ph also yields both mer,trans and mer,cis isomers. capes.gov.br

The investigation into rhodium(III) complexes with isomeric pyrimidine-based ligands has revealed how ligand isomerism impacts the resulting structural motifs of the complexes. rsc.orgbohrium.com

Table 2: Geometric Isomers of Aquabromorhodium(III) Complexes

| Formula | Isomer Types |

|---|---|

| [RhBr₂(OH₂)₄]⁺ | cis, trans rsc.orgrsc.org |

| [RhBr₃(OH₂)₃] | fac, mer rsc.orgrsc.org |

| [RhBr₄(OH₂)₂]⁻ | cis, trans rsc.orgrsc.org |

Fluxionality, or the dynamic rearrangement of ligands within the coordination sphere, is another important aspect of rhodium(III) chemistry. This behavior is often studied using variable-temperature NMR spectroscopy.

For example, the mer,cis isomer of [RhCl₂(Ph₂PCH₂C(O)Ph)(Ph₂PCH₂C(O)Ph)] exhibits fluxional behavior on the ¹H NMR timescale. capes.gov.br This is attributed to the dynamic exchange between the pendant and coordinated keto functions, with an activation energy of 75 ± 2 kJ mol⁻¹. capes.gov.br

In a different system, a cationic rhodium(III) complex with two ketophosphine ligands and one phosphino (B1201336) enolate ligand also shows fluxional behavior in ³¹P NMR spectroscopy, with a lower activation energy of 56 ± 1 kJ mol⁻¹. capes.gov.br Furthermore, rhodium(III) complexes with a tetradentate ligand have been shown to have a dynamic configuration at the rhodium center at room temperature, which is mediated by a non-dissociative mechanism involving a trigonal bipyramidal transition state. csic.es

Even in the solid state, dynamic processes can be inferred. The reaction between rhodium(III) bromide dihydrate and diphenylphosphine can yield a product, trans-[Rh(H)(Br){PH(C₆H₅)₂}₄]Br, which is described as bearing five mobile hydrogens, suggesting a dynamic exchange process. oregonstate.edu

Ligand Exchange Kinetics and Mechanistic Pathways for Rhodium(III) Bromide Dihydrate

The coordination chemistry of rhodium(III), including systems derived from rhodium(III) bromide dihydrate, is characterized by a general kinetic inertness. Rhodium(III) features a 4d⁶ low-spin electronic configuration in an octahedral field, which results in a high ligand field stabilization energy (LFSE), rendering its complexes relatively slow to undergo ligand substitution reactions. rsc.org Despite this inherent stability, ligand exchange is fundamental to the application of rhodium compounds in areas like catalysis and materials science. smolecule.comacs.org When dissolved in aqueous solutions, rhodium(III) bromide dihydrate forms various aqua-bromo complexes, and the substitution of water or bromide ligands is a key process. The study of the kinetics and mechanisms of these substitution reactions provides crucial insights into the reactivity of the metal center. niscpr.res.in Research into these systems often involves examining the replacement of ligands by other molecules (anation) or the exchange with solvent molecules. niscpr.res.inchimia.ch

The reaction of rhodium(III) bromide dihydrate with ligands such as diphenylphosphine has been shown to yield a variety of products, including trans-[Rh(H)(Br){PH(C6H5)2}4]Br and trans-[RhBr2{PH(C6H5)2}4]⁺trans-[RhBr4{PH(C6H5)2}2]⁻, demonstrating the complex reactivity pathways available. researchgate.net Mechanistic studies are vital for understanding how to control these transformations and design new rhodium-based systems with specific properties. nih.gov

Factors Influencing Exchange Rates in Rhodium(III) Systems

The rates of ligand exchange in octahedral rhodium(III) complexes are sensitive to several interconnected factors. Understanding these influences allows for the tuning of reactivity for specific applications. numberanalytics.comrsc.org

Nature of the Ligands: The identity of both the entering ligand and the ligands already present in the coordination sphere (spectator ligands) significantly impacts substitution rates. The electronic properties and steric bulk of these ligands are critical. numberanalytics.com For instance, the substitution of the chloride ligand in organometallic Rh(III) complexes is a crucial step that facilitates reactions with biological macromolecules. rsc.org In some catalytic cycles, the dissociation of a ligand from the rhodium center is the key step that enables the coordination of a substrate. numberanalytics.com

Temperature: As with most chemical reactions, temperature has a profound effect on ligand exchange rates. The relationship between temperature and the rate constant is described by the Arrhenius or Eyring equations, allowing for the determination of activation parameters like activation enthalpy (ΔH‡). csus.edu Higher temperatures can favor dissociative pathways by providing sufficient energy for ligand dissociation to occur more readily. solubilityofthings.com

Pressure: The effect of pressure on reaction rates is a powerful diagnostic tool for elucidating reaction mechanisms. The volume of activation (ΔV‡), determined from pressure-dependent kinetic studies, provides insight into the nature of the transition state. A positive ΔV‡ suggests a dissociative mechanism where a ligand detaches in the rate-determining step, leading to an expansion in volume. Conversely, a negative ΔV‡ points to an associative mechanism involving the formation of a more compact, higher-coordinate intermediate. chimia.chresearchgate.net

pH and Deprotonation: For aqua complexes, such as those formed from rhodium(III) bromide dihydrate in water, pH plays a critical role. Deprotonation of a coordinated water molecule to form a hydroxo ligand (OH⁻) can significantly increase the rate of ligand substitution. The hydroxo ligand is a strong π-donor, which can labilize the ligands at both cis and trans positions, thereby accelerating water exchange rates. acs.org This effect is a key factor in the anation reactions of hydroxopentaaquarhodium(III). niscpr.res.in

Proposed Mechanistic Models for Ligand Dissociation and Association

Ligand substitution reactions in octahedral complexes are generally understood to proceed via a spectrum of mechanisms, primarily categorized as dissociative (D), associative (A), and interchange (I). solubilityofthings.com

A dissociative (D) mechanism is a two-step process where the leaving group first dissociates from the metal center to form a five-coordinate intermediate. This intermediate then rapidly coordinates with the incoming ligand. numberanalytics.com

An associative (A) mechanism is also a two-step process, but here the incoming ligand first attacks the metal center to form a seven-coordinate intermediate, from which the leaving group subsequently departs. solubilityofthings.com

The interchange (I) mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. This mechanism is further subdivided based on the degree of bond-making with the incoming ligand versus bond-breaking with the leaving group in the transition state. numberanalytics.com

Associative Interchange (Ia): Bond-making is more significant. The incoming ligand strongly interacts with the metal center in the transition state. niscpr.res.inresearchgate.net

Dissociative Interchange (Id): Bond-breaking is more important. The bond to the leaving group is substantially weakened in the transition state. csus.eduresearchgate.net

The activation parameters gathered from various studies on Rh(III) systems provide quantitative support for these mechanistic assignments.

| Complex/Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔV‡ (cm³/mol) | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| [Rh(H₂O)₆]³⁺ Water Exchange | 142.1 | +60.5 | -4.1 | Ia | chimia.chresearchgate.net |

| [Rh(NH₃)₅(H₂O)]³⁺ Water Exchange | 102 | -9 | -4.1 | Ia | researchgate.net |

| [Rh(OH₂)₅(OH)]²⁺ Anation by DL-methionine | 96.0 | -30 | Not Reported | Ia | niscpr.res.in |

| [Rh₃(μ₃–O)(μ–OOCCH₃)₆(H₂O)₃]⁺ Acetate (B1210297) Exchange | 104 | +14 | Not Reported | Id | csus.edu |

| [Rh₃(μ₃–O)(μ–OOCCH₃)₆(H₂O)₃]⁺ Exchange with 3-bromopropionic acid | 112 | -24 | Not Reported | I | csus.edu |

The negative volumes of activation for water exchange on [Rh(H₂O)₆]³⁺ and [Rh(NH₃)₅(H₂O)]³⁺ strongly support an associative activation mode (Ia), indicating a contraction in volume as the incoming water molecule enters the coordination sphere in the transition state. chimia.chresearchgate.netresearchgate.net The small positive or slightly negative entropies of activation are also consistent with an associative interchange mechanism, where the ordering effect of the incoming ligand is balanced by the disorder created from the departing ligand. niscpr.res.inresearchgate.net In contrast, the trinuclear rhodium(III) acetate cluster shows activation parameters that suggest a more dissociative character (Id) for its ligand exchange, highlighting that the nature of the entire complex, not just the metal center, dictates the mechanistic pathway. csus.edu The reaction of rhodium(III) bromide dihydrate itself with diphenylphosphine leads to multiple products, suggesting complex pathways that may involve initial ligand substitution followed by redox or rearrangement steps. researchgate.net

Catalytic Applications and Mechanistic Investigations of Rhodium Iii Bromide Dihydrate

Homogeneous Catalysis Mediated by Rhodium(III) Bromide Dihydrate Derivatives

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a primary area of application for rhodium complexes. Derivatives synthesized from rhodium(III) bromide are instrumental in achieving high selectivity and activity under often mild conditions. nih.gov These catalysts are central to C-C bond formation, reduction of unsaturated bonds, and the functionalization of C-H bonds.

Rhodium complexes are exceptionally effective for the hydrogenation of unsaturated compounds, a fundamental process in organic synthesis. Catalysts derived from rhodium(III) precursors can facilitate the addition of hydrogen across double and triple bonds in a variety of substrates. The reaction often proceeds through a catalytic cycle involving a rhodium hydride species. mdpi.com For instance, a Rh(III) complex can be reduced in situ or undergo oxidative addition of H₂ to form an active rhodium dihydride species, which then coordinates the unsaturated substrate. mdpi.comresearchgate.net Subsequent migratory insertion of the alkene into a Rh-H bond followed by reductive elimination yields the saturated product and regenerates the catalyst.

The efficiency of these catalytic systems can be high, as demonstrated by various rhodium and iridium half-sandwich complexes in the hydrogenation of carboxylic acids. nih.gov The choice of ligands supporting the rhodium center is critical in tuning the catalyst's activity and selectivity. While many studies focus on specific catalyst systems, the general pathway highlights the importance of rhodium hydrides in the catalytic cycle. researchgate.net The efficiency of these processes allows for high turnover numbers, making them suitable for industrial applications. scispace.com

Table 1: Research Findings on Rhodium-Catalyzed Hydrogenation

| Catalyst Type | Substrate | Key Findings |

| Half-sandwich Ir and Rh complexes | Carboxylic acids | Demonstrated competence for hydrogenation under relatively mild conditions; activity enhanced by Brønsted or Lewis acid promoters. nih.gov |

| Rhodium complexes in aqueous micellar solutions | Itaconic acid, dimethyl itaconate | Reaction rate and selectivity depend on the surfactant used; high turnover numbers (>1000) are achievable, showing potential for catalyst recovery and reuse. scispace.com |

| Cyclometalated rhodium complex | Aldehydes | Highly efficient for transfer hydrogenation using methanol (B129727) as a hydrogen source near room temperature. |

Rhodium(III)-catalyzed carbonylation reactions are powerful methods for C-C bond formation, utilizing carbon monoxide (CO) as a C1 feedstock. nih.govnih.gov A notable application is the oxidative carbonylation of aromatic amides to form phthalimides, which proceeds via a C-H/N-H activation mechanism. rsc.orgresearchgate.net This process demonstrates excellent functional group tolerance and a preference for the C-H bonds of electron-rich aromatic amides. nih.gov

A plausible catalytic cycle for this transformation begins with the Rh(III) precatalyst. nih.gov The cycle is proposed to involve:

N-H Metalation: The amide substrate coordinates to the Rh(III) center.

C-H Activation: An ortho C-H bond of the benzamide (B126) is activated, forming a five-membered rhodacycle intermediate.

CO Insertion: A molecule of carbon monoxide coordinates to the rhodacycle and subsequently inserts into the Rh-C bond, expanding it to a six-membered ring. nih.govresearchgate.net

Reductive Elimination: This step releases the final phthalimide (B116566) product and a Rh(I) species.

Oxidation: The Rh(I) is re-oxidized to the active Rh(III) state by an oxidant, such as a silver salt, allowing the catalytic cycle to continue. nih.gov

This methodology allows for the full incorporation of the amide substrate and carbon monoxide into the desired product. nih.gov

Table 2: Rhodium(III)-Catalyzed Oxidative Carbonylation of Benzamides

| Catalyst System | Substrate | Product | Key Features |

| Rh(III) catalyst with Ag(I) oxidant | Aromatic amides | Phthalimides | Proceeds via C-H/N-H activation; tolerates various functional groups; CO is used as a C1 source. nih.govrsc.org |

Hydrosilylation, the addition of a Si-H bond across a C-C multiple bond, is a cornerstone of organosilicon chemistry, and rhodium complexes are among the most effective catalysts for this process. mdpi.comresearchgate.net Rhodium(III) compounds like RhBr₃·2H₂O can serve as precursors to these active catalysts. wikipedia.org The reaction is widely applicable, enabling the synthesis of a vast range of organosilicon compounds used in materials science and pharmaceuticals. researchgate.netdntb.gov.ua

Rhodium-catalyzed hydrosilylation of alkenes is often highly regioselective, typically yielding the β-addition product without side reactions like olefin isomerization. mdpi.com Cationic hydrido-silyl-Rh(III) complexes have proven particularly effective in the more challenging tandem isomerization-hydrosilylation of internal olefins, converting them into valuable linear silanes. rsc.org The catalytic cycle, commonly described by the Chalk-Harrod mechanism, typically involves oxidative addition of the silane (B1218182) to the rhodium center, coordination of the alkene, migratory insertion, and reductive elimination to yield the organosilane product.

Table 3: Research Findings on Rhodium-Catalyzed Hydrosilylation

| Catalyst System | Substrates | Product Type | Key Findings |

| Anionic rhodium complexes | 1-octene, allyl glycidyl (B131873) ether + heptamethyltrisiloxane | β-adduct | The process was highly β-regioselective with no side products detected; the catalyst was reusable over many cycles. mdpi.com |

| Cationic hydrido-silyl-Rh(III) complexes | Internal alkenes + Et₃SiH | Terminal silanes | Efficient for tandem isomerization–hydrosilylation under mild conditions. rsc.org |

| Immobilized rhodium carbonyl complexes on silica (B1680970) | Octene + triethoxysilane | Hydrosilylated octene | Immobilized catalysts were more efficient than their homogeneous analogs and could be reused. semanticscholar.org |

Rhodium catalysts are paramount in mediating reactions involving carbene and nitrene intermediates, enabling the functionalization of otherwise inert C-H bonds. illinois.eduprinceton.edu While these reactions often employ rhodium(II) carboxylate and carboxamidate dimers as the active catalysts, Rh(III) precursors can be used in their synthesis. princeton.edu These transformations are powerful tools for constructing complex organic molecules.

In a typical rhodium-catalyzed carbene insertion, a diazo compound precursor reacts with the rhodium catalyst to form a highly reactive rhodium-carbene intermediate (a carbenoid). caltech.edu This electrophilic species then undergoes a concerted, though asynchronous, insertion into a C-H bond. princeton.edu This process occurs preferentially at sites that can stabilize a partial positive charge in the transition state, leading to a general reactivity trend of methine > methylene (B1212753) > methyl C-H bonds. princeton.edu

Similarly, rhodium catalysts can generate metallonitrene intermediates from precursors like substituted hydroxylamines or by the oxidation of sulfonamides. nih.govchemrxiv.org These rhodium nitrenes can then undergo intramolecular C-H insertion to form N-heterocycles, a valuable transformation in medicinal chemistry. nih.gov The regioselectivity of these insertions can be modulated by additives, such as Brønsted acids. nih.gov

Strategies for Heterogenization of Rhodium(III) Bromide Dihydrate Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue by combining the advantages of both catalytic domains. mdpi.com This approach facilitates catalyst recovery and reuse, making processes more economical and environmentally friendly.

Rhodium complexes derived from precursors like rhodium(III) bromide can be immobilized on a variety of solid supports, including both inorganic materials and organic polymers. semanticscholar.orgrsc.org

Inorganic Supports: Materials such as silica, alumina, titania, and activated carbon are commonly used due to their high surface area, mechanical strength, and thermal stability. nih.govmdpi.com A prevalent method for attachment is covalent bonding via silanization. nih.govmdpi.com This involves treating the support's surface hydroxyl groups with an organosilane reagent that has a functional group capable of coordinating to the rhodium complex. nih.govnih.gov For example, rhodium carbonyl complexes have been successfully bound to silica via a pyridine (B92270) group, creating efficient and reusable catalysts for hydrosilylation. semanticscholar.org Adsorption is another method, as seen in the reversible adsorption of Rh(III) bromide complex ions onto activated carbon. mdpi.com

Organic Supports: Polymers offer a versatile platform for catalyst immobilization. Conducting polymers, such as polypyrrole functionalized with alkylammonium or pyridinium (B92312) groups, can serve as supports for rhodium nanoparticles. rsc.org The rhodium catalyst can be incorporated by impregnating the polymer film with a rhodium salt (e.g., from RhCl₆³⁻) followed by chemical or electrochemical reduction to form dispersed Rh(0) nanoparticles. rsc.org These polymer-supported catalysts have shown significant activity in electrocatalytic hydrogenation reactions. rsc.org

Porous Organic Ligand (POL)-Supported Rhodium Catalysts

The heterogenization of homogeneous rhodium catalysts onto solid supports is a key strategy to enhance recyclability and stability. Porous Organic Ligands (POLs), also referred to as Porous Organic Polymers, have emerged as superior support materials due to their high surface area, large pore volume, hierarchical porosity, and excellent stability. rsc.org

Researchers have developed novel POL-supported rhodium catalysts for various reactions. For instance, a catalyst synthesized by loading a rhodium precursor onto a POL bearing triphenylphosphine (B44618) (Rh/POL-PPh₃) demonstrated high activity and outstanding recyclability in the hydroformylation of 1-octene. rsc.org Another study reported a new porous organic polymer prepared through the copolymerization of a divinyl-functionalized phosphoramidite (B1245037) ligand and tris(4-vinylphenyl)phosphine. epa.govacs.org When loaded with a rhodium complex, this support yielded a catalyst with high activity and regioselectivity in the hydroformylation of both terminal and internal olefins, maintaining its performance for at least 10 cycles. acs.org Similarly, a POL-supported rhodium catalyst incorporating BINAPa and PPh₃ ligands (Rh/POL-BINAPa&PPh₃) was developed for the hydroformylation of alkynes, affording α,β-unsaturated aldehydes with high selectivity and activity, proving more effective than its homogeneous counterpart and reusable for 10 cycles. rsc.orgamericanelements.com

| Catalyst System | Reaction Type | Key Findings | Recyclability | Reference |

|---|---|---|---|---|

| Rh/POL-PPh₃ | 1-Octene Hydroformylation | High activity and excellent recyclability. | Excellent | rsc.org |

| Rh on POL (divinyl-phosphoramidite & tris(4-vinylphenyl)phosphine) | Olefin Hydroformylation | Good regioselectivity (l/b = 6.7–52.8) and high catalytic activity (TON up to 45.3 × 10⁴). | At least 10 cycles without loss of activity/selectivity. | acs.org |

| Rh/POL-BINAPa&PPh₃ | Alkyne Hydroformylation | High chem- and stereoselectivity; more active than homogeneous system. | 10 cycles | rsc.orgamericanelements.com |

Ionic Liquid-Based Approaches for Catalyst Recovery

Ionic liquids (ILs) offer a promising medium for catalyst immobilization and recovery due to their low volatility, high thermal stability, and ability to dissolve a wide range of compounds. mdpi.com One effective strategy involves a biphasic system where the rhodium catalyst is retained in the ionic liquid phase while the reactants and products remain in a separate, immiscible organic phase. nih.gov

This approach has been successfully applied to the rhodium-catalyzed reductive hydroformylation of methyl 10-undecenoate in an ionic liquid/heptane biphasic system. nih.gov The addition of trialkylamines helps to efficiently maintain the catalytic system within the IL phase, minimizing rhodium leaching into the product phase. nih.gov Studies have shown that even at elevated temperatures (80 °C) and pressures (80 bar of CO/H₂), rhodium leaching can be kept as low as 2.3%. nih.gov This allows the catalytic ionic liquid layer to be recycled multiple times with sustained alcohol yield. nih.gov Furthermore, ionic liquids have been used to stabilize single-atom rhodium catalysts on supports like TiO₂, effectively preventing the leaching of active rhodium species, which can otherwise occur in the form of carbonyl complexes during liquid-phase reactions like hydroformylation. chinesechemsoc.org

Functionalized Support Methodologies for Covalent Bonding

Covalently bonding rhodium complexes to solid supports is a robust method for creating stable, heterogeneous catalysts. researchgate.net This can be achieved either by directly grafting the complex onto the support or by first functionalizing the support with ligands that can coordinate to the metal center. researchgate.netmdpi.com

A common approach involves functionalizing silica-based materials, such as MCM-41 or SBA-15, with organosilanes containing donor groups like amines. researchgate.net For example, mesoporous silicas functionalized with (3-aminopropyl)triethoxysilane (APTES) have been used to immobilize rhodium catalysts for hydroformylation. researchgate.net Another strategy involves modifying the surface of multi-walled carbon nanotubes (CNTs). In one method, CNTs are treated with nitric acid to create oxygen-containing groups, which are then converted to acyl chlorides. rsc.org Subsequent reaction with 4-aminothiophenol (B129426) grafts thiol groups onto the surface, which can then anchor rhodium nanoparticles, forming a stable and active catalyst for reactions like oxygen reduction. rsc.org

Asymmetric Catalysis with Chiral Rhodium(III) Bromide Complexes

Rhodium(III) bromide serves as a precursor for sophisticated chiral rhodium complexes that are highly effective in asymmetric catalysis. These catalysts enable the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. rsc.org The development of chiral ligands, particularly phosphorus-based ones, has been central to the success of rhodium-catalyzed asymmetric reactions. rsc.orgwiley-vch.de

Enantioselective Transformations (e.g., α-Amination, Hydrogenation)

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for producing chiral molecules. rsc.org By employing chiral diphosphine ligands, high enantioselectivities (ee) have been achieved in the hydrogenation of various substrates, including enamines, α-nitro ketones, and olefins. rsc.orgacs.orgacs.org For instance, a rhodium catalyst with a (2S,4S)-ptbp-skewphos ligand achieved >95% ee in the asymmetric hydrogenation of a sterically hindered tetrasubstituted enamine. acs.org Similarly, the hydrogenation of α-nitro ketones to produce chiral β-nitro-α-phenylethanols has been accomplished with excellent enantioselectivities (up to >99.9% ee) and high yields. acs.org

Rhodium catalysts are also proficient in enantioselective C-N bond-forming reactions, such as allylic amination and C-H amination. nih.govacs.org Chiral directing groups have been used in rhodium(III)-catalyzed C-H bond additions to aldimines, leading to chiral isoindolinones with up to 93% ee. nih.gov In another example, the asymmetric amination of tertiary allylic trichloroacetimidates with anilines, catalyzed by a chiral rhodium complex, provides access to tertiary β-fluoroamines with high enantioselectivity. acs.org

| Transformation | Substrate Type | Catalyst/Ligand Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Tetrasubstituted Enamine | Rh/(2S,4S)-ptbp-skewphos | >95% | acs.org |

| Asymmetric Hydrogenation | α-Nitro Ketones | Chiral Rhodium Complex | up to >99.9% | acs.org |

| Asymmetric C-H Addition/Cyclization | Aldimines | Rh(III) with Chiral Directing Group | up to 93% | nih.gov |

| Asymmetric Allylic Amination | Tertiary Allylic Trichloroacetimidates | Chiral Rhodium Complex | High | acs.org |

Chiral-at-Metal Catalyst Design Principles

A paradigm-shifting approach in asymmetric catalysis involves the use of "chiral-at-metal" complexes. nih.govresearchgate.net In this design, the chirality of the catalyst originates exclusively from the stereogenic metal center, while all the coordinating ligands are achiral. nih.govnih.gov This strategy offers structural simplicity and the potential for highly effective chirality transfer due to the close proximity of the chiral center to the substrate binding site. nih.govacs.org

The common design for these catalysts features an octahedral metal complex with two cis-coordinated bidentate ligands and two labile monodentate ligands. nih.gov The helical arrangement of the bidentate ligands creates a propeller-shaped chiral geometry, resulting in either a Λ (left-handed) or Δ (right-handed) configuration at the metal center. nih.govnih.gov Bis-cyclometalated rhodium(III) and iridium(III) complexes have been developed based on this principle. nih.gov These catalysts, despite being substitutionally labile (a requirement for substrate coordination), are configurationally stable, maintaining their metal-centered chirality throughout the catalytic cycle. acs.org Such chiral-at-rhodium complexes have been successfully applied as Lewis acid catalysts in a variety of asymmetric transformations, including cycloadditions and Michael additions, affording products with excellent yields and stereoselectivities. nih.govyoutube.com

Role of Rhodium(III) Bromide Dihydrate as a Precursor in Catalyst Synthesis and Dispersion

Rhodium(III) bromide dihydrate, along with other rhodium salts like the chloride or nitrate, serves as a fundamental starting material for the synthesis of a vast range of rhodium-based catalysts. osti.govsigmaaldrich.com It acts as a versatile precursor, providing the Rh(III) ions that are subsequently incorporated into more complex and catalytically active species.

For example, Rhodium(III) bromide hydrate (B1144303) (RhBr₃·xH₂O) has been used directly as the precursor in the aqueous synthesis of concave rhodium nanotetrahedra, where it forms various hydrated rhodium bromide complexes in solution before being reduced. osti.gov In the creation of supported catalysts, the precursor is impregnated onto the support material. The choice of precursor can influence the final properties of the catalyst. While many studies report the use of rhodium(III) chloride or organometallic rhodium compounds for convenience and solubility, rhodium(III) bromide can be employed in similar fashion to generate the active catalytic sites after appropriate activation steps, which may involve reduction to Rh(I) or Rh(0) or ligand exchange to form the desired chiral or supported complex. The dispersion of the final rhodium species on a support is critical for catalytic efficiency, and this often begins with the uniform application of the precursor solution. The interactions between the rhodium bromide precursor and the support material during impregnation and subsequent thermal treatment are key to achieving high dispersion and preventing the formation of inactive agglomerates.

Influence of Precursor Identity on Atomically Dispersed Rhodium

Information directly pertaining to the influence of Rhodium(III) bromide dihydrate as a precursor on atomically dispersed rhodium was not available in the surveyed literature. General studies on other rhodium precursors, such as rhodium acetate (B1210297) and rhodium chloride, have indicated that the choice of precursor can significantly affect the dispersion of rhodium on a support material. rsc.org For instance, higher amounts of atomically dispersed rhodium atoms have been obtained when using a rhodium acetate precursor compared to a rhodium chloride precursor on supports of the same composition. rsc.org The stability of these atomically dispersed catalysts can be enhanced by the addition of promoters like samaria and ceria. rsc.org However, specific research detailing these effects with Rhodium(III) bromide dihydrate is not presently available.

Synthesis of Soluble Rhodium Nanoparticle Catalysts

Rhodium(III) bromide hydrate serves as a precursor in the synthesis of soluble rhodium nanoparticle catalysts. funcmater.com A method for producing such nanocrystals involves an aqueous synthesis approach.

In a typical synthesis, a precursor solution is prepared by mixing deionized water, an aqueous solution of Rhodium(III) bromide hydrate, a surfactant such as hexadecyltrimethylammonium bromide (CTAB), and a reducing agent like formic acid. The solution is then heated in an oil bath under static conditions for an extended period. Following the reaction, the resulting rhodium nanocrystals are collected by centrifugation, washed, and redispersed for subsequent use.

The morphology of the synthesized rhodium nanocrystals can be influenced by the concentrations of the surfactant and the reducing agent. For instance, variations in the concentration of CTAB have been shown to yield different nanoparticle structures, such as highly excavated tetrahedral nanocrystals and twinned nanoparticles.

Below is a data table summarizing the components and conditions for a representative synthesis of rhodium nanocrystals.

| Component / Condition | Value / Description |

| Rhodium Precursor | Rhodium(III) bromide hydrate (RhBr3·xH2O) |

| Solvent | Deionized Water |

| Surfactant | Hexadecyltrimethylammonium bromide (CTAB) |

| Reducing Agent | Formic acid |

| Temperature | 90 °C |

| Reaction Time | 18 hours |

| Collection Method | Centrifugation |

Advanced Spectroscopic Investigations of Rhodium Iii Bromide Dihydrate Systems

X-ray Crystallography for Molecular and Crystal Structure Determination

Table 1: Crystallographic Data for Anhydrous Rhodium(III) Bromide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic wikipedia.org |

| Space Group | C2/m |

| a (Å) | 6.27 |

| b (Å) | 10.86 |

| c (Å) | 6.36 |

| β (°) | 109.2 |

Note: This data is for the anhydrous form, RhBr₃. Data for the dihydrate is not currently available in the literature reviewed.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of chemical compounds in both solution and solid states. For rhodium(III) bromide dihydrate systems, various NMR techniques provide insights into ligand coordination, the presence of hydridic species, and dynamic processes such as ligand exchange.

¹H NMR spectroscopy is particularly useful for characterizing the water molecules in rhodium(III) bromide dihydrate. The chemical shift of protons in coordinated water molecules is sensitive to the metal center and the other ligands present. In rhodium(III) aqua complexes, the resonance for the protons of coordinated water is typically shifted downfield compared to bulk water due to the polarization of the O-H bonds by the Rh(III) ion. The integration of this signal can provide information about the number of coordinated water molecules.

³¹P NMR spectroscopy is employed when phosphine (B1218219) ligands are introduced into the coordination sphere of the rhodium center, often through reactions with rhodium(III) bromide dihydrate. The chemical shift (δ) and the rhodium-phosphorus coupling constant (¹J(¹⁰³Rh, ³¹P)) are highly informative. The magnitude of ¹J(¹⁰³Rh, ³¹P) can provide insights into the oxidation state of the rhodium, the coordination number, and the nature of the trans-ligand. huji.ac.il For instance, in rhodium(III) phosphine complexes, ¹J(¹⁰³Rh, ³¹P) values are typically in the range of 80-150 Hz.

While not directly present in the parent dihydrate, the characterization of hydride ligands (Rh-H) is crucial in studies of catalytic reactions involving rhodium complexes. The hydride signal in ¹H NMR spectra typically appears in a characteristic upfield region (δ -10 to -25 ppm) and often shows coupling to ¹⁰³Rh and ³¹P nuclei, providing valuable structural information.

Variable temperature (VT) NMR spectroscopy is a key technique for studying dynamic processes in solution, such as the exchange of water ligands with the bulk solvent or with other ligands. rsc.org As the temperature is changed, the rate of these exchange processes can be manipulated to fall within the NMR timescale.

At low temperatures, where exchange is slow, separate signals for the coordinated and free ligands may be observed. As the temperature is increased, the exchange rate increases, leading to broadening of these signals. At a certain temperature, known as the coalescence temperature, the separate signals merge into a single, broad peak. At even higher temperatures, where the exchange is very fast, a single sharp, averaged signal is observed. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the kinetic and thermodynamic parameters (activation energy, enthalpy, and entropy) for the exchange process. This information is vital for understanding reaction mechanisms involving rhodium(III) bromide dihydrate as a precursor.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or ion. For transition metal complexes like aquated rhodium(III) bromide, the absorption of UV or visible light promotes electrons between d-orbitals that have been split in energy by the ligand field.

In an aqueous solution, rhodium(III) bromide dihydrate forms various aquabromo complexes of the general formula [RhBrₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺. The UV-Vis spectra of these octahedral Rh(III) complexes are typically characterized by two spin-allowed d-d transitions. These correspond to the transitions from the ¹A₁g ground state to the ¹T₁g and ¹T₂g excited states. The positions and intensities of these absorption bands are sensitive to the number of bromide ligands in the coordination sphere. As the number of bromide ligands increases, the ligand field strength generally decreases, leading to a shift in the absorption maxima to longer wavelengths (a red shift).

UV-Vis spectroscopy is also a practical tool for determining the concentration of rhodium(III) bromide solutions using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity (a constant for a given substance at a specific wavelength), b is the path length of the cuvette, and c is the concentration. By measuring the absorbance at a specific wavelength (λₘₐₓ), the concentration of the solution can be accurately determined.

Table 2: Representative UV-Vis Absorption Data for Rh(III) Aqua Ions

| Complex Ion | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| [Rh(H₂O)₆]³⁺ | 311, 396 | 62, 43 |

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Mechanistic Insights

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element, both in crystalline and non-crystalline materials, including solutions. It provides information on the coordination number, bond distances, and the identity of neighboring atoms.

For rhodium(III) bromide systems, EXAFS can be used to probe the local environment of the rhodium atoms. By tuning the X-ray energy to the Rh K-edge, one can obtain information about the Rh-Br and Rh-O bond distances in the first coordination sphere. An EXAFS study of anhydrous RhBr₃ determined the Rh-Br bond distance to be approximately 2.48-2.49 Å. In the dihydrate or in aqueous solution, the presence of coordinated water molecules would be expected to give rise to Rh-O scattering paths. The analysis of the EXAFS data can thus provide direct evidence for the coordination of water and bromide ions to the rhodium center.

EXAFS is particularly valuable for mechanistic studies of reactions involving rhodium(III) bromide dihydrate. By collecting EXAFS data in situ as a reaction proceeds, it is possible to follow changes in the coordination environment of the rhodium atom. This can reveal the formation of intermediates, changes in coordination number, and the nature of the ligands bound to the rhodium at different stages of a catalytic cycle, providing crucial mechanistic insights. For example, EXAFS has been used to study the structure of rhodium catalysts on supports, revealing changes in the rhodium oxidation state and coordination upon adsorption of reactants. rsc.orgtue.nltue.nl

Table 3: EXAFS-Derived Bond Distances for Rhodium Bromide Systems

| System | Bond | Distance (Å) |

|---|---|---|

| Anhydrous RhBr₃ | Rh-Br | 2.48 - 2.49 |

Infrared (IR) Spectroscopy for Bonding and Functional Group Analysis

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups and probing the nature of chemical bonds within a molecule. For rhodium(III) bromide dihydrate, IR spectroscopy can provide valuable information about the coordinated water molecules and the rhodium-bromide bonds.

The presence of water in the compound gives rise to characteristic vibrational modes. The O-H stretching vibrations of coordinated water molecules typically appear as a broad band in the region of 3200-3500 cm⁻¹. The position and shape of this band can be influenced by the strength of the hydrogen bonding within the crystal lattice. The H-O-H bending vibration of coordinated water is expected to appear around 1600-1630 cm⁻¹. scirp.orgnih.gov The observation of these bands confirms the hydrated nature of the compound.

Table 4: Expected Infrared Absorption Regions for Rhodium(III) Bromide Dihydrate

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretching (coordinated H₂O) | 3200 - 3500 |

| H-O-H Bending (coordinated H₂O) | 1600 - 1630 |

Electrochemical Behavior of Rhodium Iii Bromide Dihydrate and Its Complexes

Redox Potentials and Electron Transfer Mechanisms in Rhodium(III) Systems

The redox behavior of rhodium(III) complexes is characterized by the accessibility of different oxidation states, primarily Rh(I), Rh(II), Rh(III), and Rh(IV). The specific redox potentials are highly dependent on the coordination environment of the rhodium ion, including the nature of the ligands and the solvent system. For rhodium(III) systems, the reduction to lower oxidation states, such as Rh(I), is a key process in many catalytic applications.

Electron transfer in these systems can proceed through various mechanisms. In some cases, a direct two-electron reduction from Rh(III) to Rh(I) is observed. In other instances, the reduction occurs in a stepwise manner, involving a Rh(II) intermediate. The mechanism is influenced by the stability of the different oxidation states, which is dictated by the ligand field. For instance, the presence of π-acceptor ligands can stabilize lower oxidation states, favoring the reduction of the Rh(III) center. The electron transfer process can be a simple outer-sphere electron transfer or can involve more complex inner-sphere mechanisms where ligand exchange precedes the electron transfer.

The study of a series of rhodium(III) complexes with a redox-active diarylamido ligand revealed that the ligand-based oxidation wave potential is primarily influenced by the charge of the complex. Anionic complexes exhibit lower oxidation potentials compared to neutral or cationic complexes. Within a series of charge-neutral complexes, the nature of the ligand trans to the amido group dictates the oxidation potential, with stronger σ-donating ligands leading to lower oxidation potentials. researchgate.net

Cyclic Voltammetry (CV) for Electrochemical Characterization

Cyclic voltammetry is a powerful and widely used electrochemical technique to investigate the redox properties of rhodium(III) complexes. A typical CV experiment involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes.

For rhodium(III) complexes, CV can reveal the potentials at which the Rh(III)/Rh(II), Rh(II)/Rh(I), and Rh(IV)/Rh(III) couples occur. The shape of the CV waves (e.g., peak separation, peak height ratios) gives insights into the kinetics of the electron transfer and the stability of the electrochemically generated species. For instance, an irreversible wave may indicate that the electron transfer is followed by a chemical reaction, such as ligand dissociation.

In a study of a rhodium(III) mono-terpyridyl complex, cyclic voltammetry in an organic solvent showed an irreversible redox process attributed to the two-electron reduction of the metal center from Rh(III) to Rh(I). nih.gov Another study on rhodium(III) complexes with Schiff base ligands demonstrated both reversible oxidation and irreversible reduction peaks, with the redox waves primarily attributed to the Rh(IV)/Rh(III) and Rh(III)/Rh(II) couples. nih.gov The specific potentials for these processes are presented in the table below.

| Complex | Redox Couple | Potential (V) | Solvent | Reference Electrode | Notes |

|---|---|---|---|---|---|

| [Rh(tpy)(CH₃CN)Cl₂]⁺ | Rh(III)/Rh(I) | -1.13 (Epa) | DMF | Ag/AgNO₃ | Irreversible two-electron reduction. nih.gov |

| [Rh(Chi4Hy3mb)(H₂O)₂]Cl₂ | Rh(III)/Rh(II) | -1.1 (Epc) | Organic Solvent | - | Irreversible reduction. nih.gov |

| [Rh(Chi4Hy3mb)(H₂O)₂]Cl₂ | Rh(IV)/Rh(III) | 1.9 (Epa) | Organic Solvent | - | Reversible oxidation. nih.gov |

Electrochemical Quartz Crystal Microbalance (EQCM) in Electroreduction Studies

The Electrochemical Quartz Crystal Microbalance (EQCM) is a sensitive technique that can measure minute mass changes on an electrode surface in real-time during an electrochemical process. It combines the principles of electrochemistry with the piezoelectric properties of a quartz crystal oscillator. The change in the resonant frequency of the crystal is directly proportional to the change in mass on its surface, as described by the Sauerbrey equation.

In the context of rhodium(III) bromide dihydrate, EQCM can be employed to study the electrodeposition of rhodium metal from its bromide complexes. By monitoring the mass change at the electrode as a function of the applied potential, detailed information about the deposition process, including its efficiency and the nature of the deposited species, can be obtained.

A study on the electroreduction of rhodium(III) complexes in chloride solutions, which serves as a good analogue for bromide systems, utilized a combination of cyclic voltammetry and EQCM. nih.gov The M/z values (molar mass per electron transferred) determined from the electrogravimetric measurements indicated that the reduction of aquachloro-rhodium(III) complexes occurs in a single step involving a three-electron irreversible reduction to rhodium metal. nih.gov This technique allows for the correlation of faradaic current with the actual mass deposited, providing insights into the stoichiometry of the electrochemical reaction.

Electrochemical Impedance Spectroscopy (EIS) for Reaction Kinetics Analysis

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the kinetics of electrochemical processes and the properties of electrode/electrolyte interfaces. It involves applying a small amplitude AC potential or current signal over a wide range of frequencies and measuring the impedance of the system. The resulting impedance data, often presented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit model to extract kinetic parameters such as charge transfer resistance and double-layer capacitance.

For systems involving rhodium(III) bromide dihydrate, EIS can be used to study the kinetics of electron transfer reactions at the electrode surface. The charge transfer resistance (Rct) is inversely proportional to the rate of the faradaic reaction. By measuring the impedance at different potentials, information about the activation energy and the mechanism of the charge transfer process can be obtained.

Electrochemical Generation and Spectroscopic Characterization of Rhodium Hydride Intermediates

Rhodium hydride species are often key intermediates in catalytic cycles, particularly in hydrogenation and hydroformylation reactions. The electrochemical reduction of rhodium(III) complexes in the presence of a proton source is a common method for generating these reactive intermediates.

Detailed electrochemical investigations of rhodium(III) dichloride complexes with bipyridyl ligands have shown that the two-electron reduction of the Rh(III) center leads to the formation of a Rh(I) species. nih.gov In the presence of a weak proton source, this electrogenerated Rh(I) complex rapidly reacts to form a Rh(III) hydride intermediate. nih.gov These transient hydride species can be characterized spectroscopically, for example, using UV-visible or NMR spectroscopy, often in conjunction with bulk electrolysis to generate a sufficient concentration of the intermediate. nih.govnih.gov

The electrochemical studies have also revealed that the rhodium(III) hydride intermediates are typically more difficult to reduce than the initial rhodium(III) precursor complexes. nih.gov The electrochemical reduction of the hydride species can lead to the evolution of hydrogen gas, demonstrating their role as key molecular species in hydrogen production cycles. nih.gov

Computational and Theoretical Studies on Rhodium Iii Bromide Dihydrate Chemistry

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations of Complex Structures

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational methods used to model the behavior of molecules and materials at an atomic level. While specific MM and MD studies on rhodium(III) bromide dihydrate are not extensively documented in the literature, the principles of these techniques can be applied to understand its structural dynamics and interactions in solution.

MM methods employ classical mechanics to model the potential energy surface of a molecule. The energy of a given conformation is calculated as a sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. For a complex like rhodium(III) bromide dihydrate, a suitable force field would be required to accurately describe the coordination environment around the rhodium center, including the Rh-Br and Rh-O bonds.

MD simulations extend the principles of MM by incorporating the element of time, allowing for the study of the dynamic behavior of molecules. mit.edu An MD simulation calculates the forces on each atom at a given instant and uses Newton's laws of motion to predict the positions and velocities of the atoms at a short time step later. mit.edu By iterating this process, a trajectory of the system's evolution over time is generated.

For rhodium(III) bromide dihydrate in an aqueous solution, MD simulations could provide valuable insights into:

Hydration Shell Structure: The arrangement and dynamics of water molecules in the first and second coordination spheres of the [RhBr₃(H₂O)₂] complex.

Ligand Exchange Dynamics: The mechanism and timescale of the exchange of coordinated water molecules with bulk solvent, or with other ligands present in the solution.

Ion Pairing: The formation and stability of ion pairs between the rhodium complex and counter-ions in solution.

The development of accurate force fields for transition metals remains a challenge in computational chemistry. However, polarizable force fields are emerging as a promising approach to better capture the intricate electronic effects in metal complexes. researchgate.net

Table 1: Potential Applications of MM and MD Simulations for Rhodium(III) Bromide Dihydrate

| Simulation Type | Investigated Property | Potential Insights |

| Molecular Mechanics (MM) | Conformational analysis of ligands | Prediction of stable ligand conformations upon coordination. |

| Initial structure optimization | Generation of low-energy starting structures for more advanced calculations. | |

| Molecular Dynamics (MD) | Solvation structure | Characterization of the hydration shell around the complex. |

| Ligand exchange rates | Elucidation of the mechanism and kinetics of ligand substitution reactions. | |

| Transport properties | Calculation of diffusion coefficients and other transport properties in solution. |

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Rhodium complexes are widely used as catalysts in a variety of organic transformations. cvr.ac.in Rhodium(III) bromide dihydrate can serve as a precursor to catalytically active species. smolecule.com Computational modeling, primarily using DFT, is a powerful tool for elucidating the mechanisms of these catalytic reactions. nih.govnih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed catalytic cycle can be constructed. rsc.org

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the energy maxima along a reaction coordinate. researchgate.net DFT calculations can be used to locate the geometry of transition states and calculate their energies. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For a rhodium-catalyzed reaction, computational studies can help to:

Identify the rate-determining step of the catalytic cycle.

Distinguish between different possible reaction pathways (e.g., oxidative addition, reductive elimination, migratory insertion). nih.gov

Understand the role of the ligands in stabilizing intermediates and transition states.

For example, in a hypothetical cross-coupling reaction catalyzed by a derivative of rhodium(III) bromide dihydrate, DFT could be used to model the key steps of C-H activation and subsequent bond formation, providing a detailed atomistic picture of the reaction pathway. nih.gov

Many catalytic reactions can potentially yield multiple products in the form of different regioisomers or stereoisomers. Computational modeling can be a valuable tool for predicting and understanding the selectivity of these reactions. rsc.org By comparing the activation energies of the transition states leading to the different products, the most favorable reaction pathway can be identified. dntb.gov.ua

In the context of catalysis involving rhodium complexes, DFT calculations have been successfully used to explain the origins of regioselectivity in reactions such as hydroformylation and C-H functionalization. acs.orgrsc.org These studies often reveal that subtle steric and electronic interactions between the substrate and the catalyst control the outcome of the reaction. For a catalyst generated from rhodium(III) bromide dihydrate, computational analysis could predict how the bromide and water ligands (or their substitutes) influence the selectivity of a given transformation. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for studying the excited states of molecules, making it highly suitable for predicting and interpreting electronic absorption spectra (UV-Vis) of compounds like Rhodium(III) bromide dihydrate. nih.govrsc.org TD-DFT extends the principles of ground-state DFT to time-dependent electronic phenomena, allowing for the calculation of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a spectrum. nih.gov

For a molecule such as the aquated form of Rhodium(III) bromide, likely existing as a complex like fac-[RhBr₃(H₂O)₃] in solution, TD-DFT calculations can elucidate the nature of its electronic transitions. These transitions in d⁶ Rh(III) complexes are typically categorized as:

d-d transitions: Excitations of electrons between the d-orbitals of the rhodium center. These are formally forbidden by the Laporte rule in centrosymmetric environments but can be observed as weak bands.

Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from an orbital primarily located on the bromide or aqua ligands to a d-orbital of the rhodium center.

Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a rhodium d-orbital to an empty orbital on a ligand. This is less common for simple aqua and halide ligands.

While specific TD-DFT studies on Rhodium(III) bromide dihydrate are not prominent in the literature, the methodology is widely applied to other Rh(III) complexes. A typical study would first involve optimizing the ground-state geometry of the complex using DFT. Subsequently, TD-DFT calculations are performed on this optimized structure to compute the energies of various excited states. The results allow for the assignment of experimentally observed spectral bands to specific electronic transitions. For instance, calculations can distinguish between spin-allowed and spin-forbidden transitions, which helps in understanding the photochemical properties of the complex. nih.gov

The table below illustrates the kind of data that a TD-DFT calculation would generate for a representative Rh(III) bromide aqua complex, providing a theoretical basis for interpreting its experimental UV-Vis spectrum.

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 485 | 0.002 | HOMO-1 -> LUMO | d-d |

| 410 | 0.005 | HOMO-2 -> LUMO | d-d |

| 320 | 0.150 | HOMO-5 (Br p) -> LUMO (Rh d) | LMCT |

| 275 | 0.280 | HOMO-6 (Br p) -> LUMO (Rh d) | LMCT |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

To accurately model a chemical system in a realistic environment, such as Rhodium(III) bromide dihydrate dissolved in water, it is often necessary to account for the influence of the surrounding solvent molecules. Treating the entire system at a high level of quantum mechanical theory is computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer an elegant and efficient solution to this challenge. acs.orgmdpi.com

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This region contains the part of the system where the electronic structure is of primary interest, such as the Rhodium(III) complex itself. This part is treated with a quantum mechanical method (like DFT).

The MM Region: This region comprises the rest of the system, for example, the bulk water solvent. It is described using a classical molecular mechanics force field, which represents atoms as balls and springs.

The interaction between the QM and MM regions is a critical component of the simulation, allowing the classical solvent to polarize the quantum mechanical solute and vice versa. acs.org This approach enables the study of solvent effects on the structure, reactivity, and spectroscopy of the rhodium complex with a manageable computational cost. For instance, QM/MM molecular dynamics simulations can be used to sample various solvent configurations around the Rhodium(III) bromide dihydrate complex, providing a dynamic picture of the solvation shell and its influence on the complex's properties. elte.hu

While specific QM/MM studies focused solely on Rhodium(III) bromide dihydrate are scarce, the methodology is broadly applicable. A hypothetical QM/MM study of this compound in aqueous solution would define the [RhBrₓ(H₂O)y]ⁿ⁺ core as the QM region to accurately capture the metal-ligand bonding and electronic structure. The surrounding water molecules would constitute the MM region, treated with a standard water model like TIP3P or SPC/E. Such a setup would be invaluable for investigating ligand exchange reactions, hydrolysis processes, or the influence of the solvent on the complex's electronic spectrum, which can be calculated using QM/MM in conjunction with TD-DFT. acs.org

The following interactive table details a typical setup for a QM/MM simulation of an aquated Rhodium(III) bromide complex.

| System Component | Region | Computational Method / Force Field | Purpose |

|---|---|---|---|

| [RhBr₃(H₂O)₃] | QM | DFT (e.g., B3LYP functional) | Accurate description of electronic structure, bonding, and charge distribution of the complex. |

| Bulk Water | MM | TIP3P Water Model | Efficiently model the solvent environment and its bulk properties. |

| QM-MM Interface | Boundary | Electrostatic Embedding | To include the electrostatic influence of the solvent on the QM region's electronic structure. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Rhodium(III) bromide dihydrate, and how does ligand choice influence its stability?

- Methodological Answer : Rhodium(III) bromide dihydrate synthesis typically involves reacting rhodium(III) chloride hydrate with hydrobromic acid under controlled hydration. Key variables include temperature (50–80°C), stoichiometric ratios (1:3 Rh:HBr), and reaction duration (12–24 hrs). Ligands such as water or coordinating solvents (e.g., ethanol) stabilize the dihydrate form by preventing Rh³⁺ hydrolysis . Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) confirms hydration states, while UV-Vis spectroscopy monitors ligand coordination changes .

Q. How can researchers validate the purity of Rhodium(III) bromide dihydrate, and what analytical techniques are critical for this process?

- Methodological Answer : Purity validation requires a multi-technique approach:

- Elemental Analysis : Confirm Br:Rh ratio via inductively coupled plasma mass spectrometry (ICP-MS).

- Crystallinity : XRD to identify crystalline phases and exclude amorphous byproducts.

- Hydration State : TGA to quantify water content (theoretical: ~10–12% mass loss for dihydrate).

- Spectroscopy : FTIR to detect O-H stretching (3400–3200 cm⁻¹) and Rh-Br vibrations (250–300 cm⁻¹) .

Q. What are the primary challenges in handling Rhodium(III) bromide dihydrate in air-sensitive reactions?

- Methodological Answer : Rhodium(III) compounds are hygroscopic and prone to hydrolysis. Use inert-atmosphere techniques (glovebox/Schlenk line) and anhydrous solvents (e.g., THF, DMF). Pre-dry the compound under vacuum (60°C, 2 hrs) and monitor reactivity using in-situ Raman spectroscopy to detect undesired oxide/hydroxide formation .

Advanced Research Questions

Q. How does Rhodium(III) bromide dihydrate act as a precursor in heteroatom-directed C–H functionalization, and what mechanistic pathways are debated?

- Methodological Answer : In C–H activation, Rh(III) bromide dihydrate serves as a Lewis acid catalyst, facilitating cyclometalation via σ-bond metathesis. Two competing mechanisms are proposed:

- Concerted Metalation-Deprotonation (CMD) : Supported by kinetic isotope effects (KIE > 3) and DFT calculations.

- Electrophilic Substitution : Evidenced by regioselectivity in electron-rich arenes.

To resolve contradictions, conduct KIE experiments and compare with Rh(III) chloride analogs. Use deuterated substrates and monitor intermediates via in-situ NMR .

Q. What strategies can mitigate conflicting data in catalytic performance studies involving Rhodium(III) bromide dihydrate?

- Methodological Answer : Contradictions often arise from:

- Hydration Variability : Ensure consistent dihydrate stoichiometry via Karl Fischer titration.

- Ligand Interference : Screen additives (e.g., NaBr) to suppress ligand exchange.

- Substrate Scope Limitations : Use standardized substrates (e.g., benzamide for directed C–H activation) to benchmark catalytic efficiency. Cross-validate results with alternative techniques like Hammett plots or Eyring analysis .

Q. How can researchers design experiments to explore the redox behavior of Rhodium(III) bromide dihydrate under catalytic conditions?